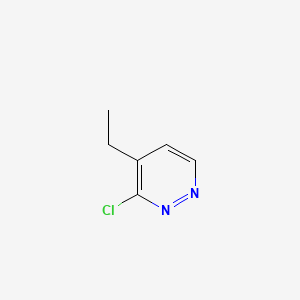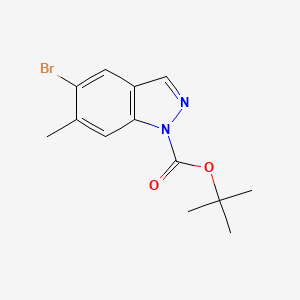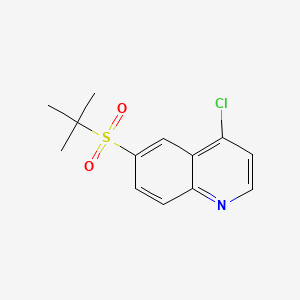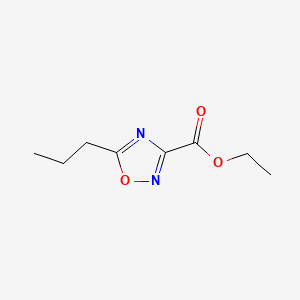
5-(4-Chloro-2-methoxyphenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is a chemical compound with the CAS Number: 1261980-32-8 . It has a molecular weight of 263.68 . The IUPAC name for this compound is 5-(4-chloro-2-methoxyphenyl)nicotinic acid .
Molecular Structure Analysis
The molecular formula of “5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is C13H10ClNO3 . The Inchi Code for this compound is 1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid, focusing on six unique fields:
Antimicrobial Agents
5-(4-Chloro-2-methoxyphenyl)nicotinic acid has shown potential as an antimicrobial agent. Research indicates that derivatives of nicotinic acid can inhibit the growth of various bacterial strains, making them useful in developing new antibiotics . This is particularly important in the context of rising antimicrobial resistance, which poses a significant global health challenge .
Antidiabetic Compounds
This compound has been studied for its inhibitory effects on α-amylase and α-glucosidase enzymes, which are key targets in the management of Type II diabetes . By inhibiting these enzymes, 5-(4-Chloro-2-methoxyphenyl)nicotinic acid can help regulate blood sugar levels post-meal, offering a potential therapeutic approach for diabetic patients .
Antioxidant Properties
Research has highlighted the antioxidant properties of nicotinic acid derivatives, including 5-(4-Chloro-2-methoxyphenyl)nicotinic acid . These compounds can neutralize free radicals, reducing oxidative stress and potentially preventing damage to cells and tissues. This makes them valuable in the development of treatments for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Cancer Research
Nicotinic acid derivatives have been explored for their anticancer properties . Studies suggest that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). This makes 5-(4-Chloro-2-methoxyphenyl)nicotinic acid a candidate for further research in cancer therapy, particularly in targeting specific cancer cell lines .
Anti-inflammatory Agents
The anti-inflammatory potential of 5-(4-Chloro-2-methoxyphenyl)nicotinic acid has been investigated due to its ability to modulate inflammatory pathways . This could lead to the development of new anti-inflammatory drugs that can treat conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of nicotinic acid derivatives . These compounds may protect neurons from damage, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The exact mechanisms are still under investigation, but the antioxidant and anti-inflammatory properties of these compounds are believed to play a crucial role .
Safety And Hazards
Propriétés
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALUAWIKNTZFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687942 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)nicotinic acid | |
CAS RN |
1261980-32-8 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)

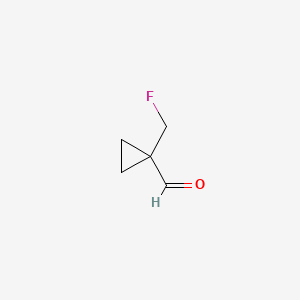
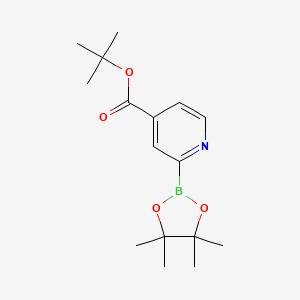

![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)
![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)
